![molecular formula C18H15N5O2 B2951087 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034311-11-8](/img/structure/B2951087.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

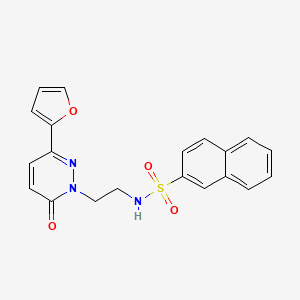

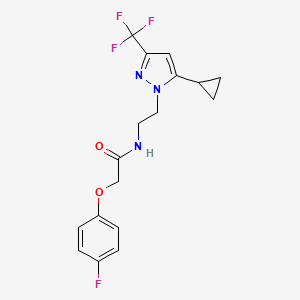

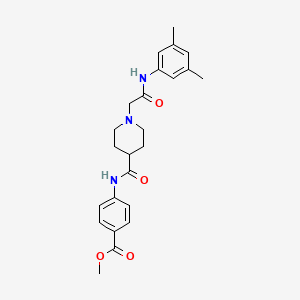

The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-triazine ring, an indole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazine ring and the indole ring, followed by the attachment of the carboxamide group . The exact synthesis process would depend on the specific reactions used and the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . The exact structure would depend on the specific arrangement and orientation of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially affect properties such as solubility, stability, and reactivity.科学的研究の応用

Alzheimer’s Disease Treatment

This compound has been evaluated for its potential as an anti-Alzheimer agent. Derivatives of 4-oxobenzo[d]1,2,3-triazin have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the progression of Alzheimer’s disease . These compounds have shown good inhibitory activity against AChE, with some derivatives exhibiting higher inhibitory activity than donepezil, a standard drug used in the treatment of Alzheimer’s .

Neuroprotective Effects

The derivatives of this compound have been studied for their neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This is significant because oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer’s.

Inhibition of β-Secretase

β-Secretase is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s patients. While the compound has shown low activity against β-secretase, its derivatives may still hold potential for further development in this area .

Mixed-Type Inhibition Mode

The kinetic study of the compound’s derivatives revealed that they inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction could provide a more effective approach to enzyme inhibition.

Molecular Docking Studies

Molecular docking studies have confirmed the interaction of the compound’s derivatives with the active sites of AChE. This provides a deeper understanding of the molecular basis for the inhibitory activity and can guide the design of more potent inhibitors .

Molecular Dynamics Studies

Molecular dynamics studies have been performed on these derivatives to understand their stability and interactions at the molecular level. Such studies are crucial for predicting the behavior of these compounds in biological systems .

Cholinesterase Inhibitors

The compound’s derivatives have been designed and screened as potential cholinesterase inhibitors. Cholinesterase inhibitors are a class of compounds that can enhance cognitive function by increasing the level of neurotransmitters in the brain .

Design and Synthesis of Derivatives

The design and synthesis of novel derivatives of this compound have been a significant area of research. These derivatives have been tailored to improve their pharmacological properties and potential therapeutic applications .

作用機序

Target of Action

The primary target of the compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it will be possible to understand how the compound influences these pathways.

将来の方向性

特性

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVLJOTUSZRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)

![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)

![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)